alpha-Ketoglutarate

Catalog No.
S566206
CAS No.
64-15-3
M.F
C5H4O5-2
M. Wt
144.08 g/mol
Availability
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alpha-Ketoglutarate

CAS Number

64-15-3

Product Name

alpha-Ketoglutarate

IUPAC Name

2-oxopentanedioate

Molecular Formula

C5H4O5-2

Molecular Weight

144.08 g/mol

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2

InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-]

Synonyms

2 Ketoglutarate, 2 Ketoglutaric Acid, 2 Oxoglutarate, 2 Oxoglutaric Acid, 2-ketoglutarate, 2-ketoglutaric acid, 2-oxoglutarate, 2-oxoglutaric acid, alpha Ketoglutarate, alpha Ketoglutaric Acid, alpha Ketoglutaric Acid, Diammonium Salt, alpha Ketoglutaric Acid, Dipotassium Salt, alpha Ketoglutaric Acid, Disodium Salt, alpha Ketoglutaric Acid, Monopotassium Salt, alpha Ketoglutaric Acid, Monosodium Salt, alpha Ketoglutaric Acid, Potassium Salt, alpha Ketoglutaric Acid, Sodium Salt, alpha Oxoglutarate, alpha-ketoglutarate, alpha-Ketoglutarate, Calcium, alpha-ketoglutaric acid, alpha-ketoglutaric acid, calcium salt (2:1), alpha-ketoglutaric acid, diammonium salt, alpha-ketoglutaric acid, dipotassium salt, alpha-ketoglutaric acid, disodium salt, alpha-ketoglutaric acid, monopotassium salt, alpha-ketoglutaric acid, monosodium salt, alpha-ketoglutaric acid, potassium salt, alpha-ketoglutaric acid, sodium salt, alpha-oxoglutarate, Calcium alpha Ketoglutarate, calcium alpha-ketoglutarate, calcium ketoglutarate, Ketoglutaric Acid, Ketoglutaric Acids, oxogluric acid, Oxoglutarates

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-]

Description

2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxoglutaric acid. It has a role as a human metabolite, an algal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a glutarate(2-). It is a conjugate base of a 2-oxoglutarate(1-).
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)

Alpha-ketoglutarate is a crucial organic compound with the chemical formula C5H5O5C_5H_5O_5 and is classified as a dicarboxylic acid. It plays a significant role in various metabolic pathways, particularly in the citric acid cycle, where it serves as an intermediate. This compound is characterized by its two carboxyl groups and a ketone group, making it a vital participant in energy production and amino acid metabolism. Alpha-ketoglutarate is also known as 2-oxoglutaric acid and is involved in the conversion of nutrients into energy, contributing to cellular respiration processes.

  • Conversion to Succinyl-CoA: In the citric acid cycle, alpha-ketoglutarate is converted to succinyl-CoA through oxidative decarboxylation, a reaction catalyzed by the alpha-ketoglutarate dehydrogenase complex. This step is critical for energy production as it generates NADH, which feeds into the electron transport chain .
  • Transamination Reactions: Alpha-ketoglutarate acts as an amino group acceptor in transamination reactions, converting to glutamate. This process is essential for amino acid synthesis and nitrogen metabolism
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  • Neurotransmitter Synthesis: Its role in synthesizing gamma-aminobutyric acid highlights its importance in neuronal function and communication within the brain .
  • Oxidative Stress Response: Research indicates that alpha-ketoglutarate can mitigate oxidative stress effects in various cell types, suggesting its potential as a protective agent against cellular damage

    Alpha-ketoglutarate can be synthesized through various biochemical pathways:

    • From Isocitrate: The primary method of synthesis occurs in the mitochondria where isocitrate is converted to alpha-ketoglutarate by isocitrate dehydrogenase via oxidative decarboxylation .
    • From Glutamate: Alpha-ketoglutarate can also be formed from glutamate through oxidative deamination catalyzed by glutamate dehydrogenase or via transamination reactions involving other amino acids

      Several compounds share structural or functional similarities with alpha-ketoglutarate. Below are comparisons highlighting their uniqueness:

      CompoundSimilaritiesUnique Features
      Succinic AcidBoth are dicarboxylic acids involved in the citric acid cycleSuccinic acid directly follows alpha-ketoglutarate in the cycle.
      GlutamateBoth are involved in amino acid metabolismGlutamate serves primarily as an amino acid neurotransmitter.
      Fumaric AcidBoth are intermediates in the citric acid cycleFumaric acid is formed from succinate before regenerating oxaloacetate.
      OxaloacetateBoth play roles in energy metabolismOxaloacetate is crucial for regenerating citrate from acetyl-CoA.

      Alpha-ketoglutarate's unique position lies in its dual role as both an energy donor in metabolic pathways and a signaling molecule affecting various physiological processes. Its involvement in nitrogen metabolism distinguishes it from other similar compounds that primarily participate in energy production or amino acid synthesis alone.

    Enzymatic Pathways for Endogenous Production

    Citric Acid Cycle-Dependent Synthesis via Isocitrate Dehydrogenase

    The primary pathway for alpha-ketoglutarate synthesis occurs within the tricarboxylic acid cycle through the oxidative decarboxylation of isocitrate. This reaction is catalyzed by isocitrate dehydrogenase, which exists in multiple isoforms with distinct cofactor requirements and subcellular localizations. The nicotinamide adenine dinucleotide-dependent isocitrate dehydrogenase, designated as isocitrate dehydrogenase 3, represents the canonical enzyme responsible for alpha-ketoglutarate production within the mitochondrial matrix. This enzyme catalyzes the irreversible conversion of isocitrate to alpha-ketoglutarate while simultaneously reducing nicotinamide adenine dinucleotide to its reduced form and releasing carbon dioxide.

    The enzymatic mechanism involves a two-step process beginning with the oxidation of isocitrate, which contains a secondary alcohol group, to form the intermediate oxalosuccinate containing a ketone group. Subsequently, decarboxylation of the carboxyl group beta to the ketone occurs, yielding alpha-ketoglutarate as the final product. This reaction requires the presence of divalent metal ions, specifically manganese or magnesium, which are essential for optimal enzymatic activity. The human isocitrate dehydrogenase 3 functions as a heterooctamer composed of alpha, beta, and gamma subunits, exhibiting allosteric regulation by various metabolites including adenosine diphosphate, adenosine triphosphate, and citrate.

    Under standard physiological conditions, this pathway represents the major source of alpha-ketoglutarate production, contributing approximately seventy to eighty percent of the total cellular alpha-ketoglutarate pool. The enzyme exhibits kinetic properties that make it responsive to cellular energy status, with allosteric activation by adenosine diphosphate lowering the substrate affinity for isocitrate from approximately one to two millimolar to the range of one hundred micromolar. This regulatory mechanism ensures that alpha-ketoglutarate production through the tricarboxylic acid cycle is tightly coupled to cellular energy demands and substrate availability.

    Glutaminolysis Pathways: Mitochondrial vs. Cytosolic Alpha-Ketoglutarate Generation

    Glutaminolysis represents a significant alternative pathway for alpha-ketoglutarate synthesis, particularly under conditions where glucose-derived carbon flux through the tricarboxylic acid cycle is limited. This metabolic pathway involves the sequential conversion of glutamine to glutamate and subsequently to alpha-ketoglutarate through distinct enzymatic steps. The process initiates with glutamine hydrolysis catalyzed by glutaminase, which exists in two primary isoforms: the kidney-type glutaminase and the liver-type glutaminase 2. The mitochondria-enriched glutaminase 2 represents the rate-limiting enzyme in glutaminolysis, converting glutamine to glutamate through the removal of the amino group.

    The subsequent conversion of glutamate to alpha-ketoglutarate occurs through two distinct mechanisms that operate in both mitochondrial and cytosolic compartments. Glutamate dehydrogenase catalyzes the oxidative deamination of glutamate, producing alpha-ketoglutarate, ammonia, and the reduced form of nicotinamide adenine dinucleotide. This enzyme exhibits directional preference based on the nicotinamide adenine dinucleotide to reduced nicotinamide adenine dinucleotide ratio, with conditions favoring oxidative deamination in brain mitochondria due to the relatively high ratio of oxidized to reduced cofactor. The enzyme demonstrates low affinity for ammonia with a Michaelis constant of approximately one millimolar, ensuring that the reverse reaction occurs only under pathological conditions of ammonia accumulation.

    Alternatively, glutamate can be converted to alpha-ketoglutarate through transamination reactions involving mitochondrial aminotransferases, specifically glutamate pyruvate transferase 2 and glutamate oxaloacetate transferase 2. These enzymes facilitate amino group transfer from glutamate to various keto acid acceptors, generating alpha-ketoglutarate while producing other amino acids. The mitochondrial compartmentalization of glutaminolysis enables efficient coupling with the tricarboxylic acid cycle, allowing alpha-ketoglutarate to directly enter the cycle for energy production or serve as a precursor for biosynthetic reactions.

    Research utilizing stable isotope labeling has demonstrated that glutaminolysis can contribute substantially to cellular alpha-ketoglutarate pools under specific physiological conditions. Studies using carbon-13 labeled glutamine have shown enhanced incorporation into tricarboxylic acid cycle intermediates downstream of isocitrate, including alpha-ketoglutarate, succinate, fumarate, and malate, particularly in cells with modified metabolic profiles. This pathway becomes especially prominent in rapidly proliferating cells, cancer cells, and under hypoxic conditions where glucose-derived carbon flux may be compromised.

    Transamination Reactions Involving Glutamate Dehydrogenase and Aminotransferases

    Transamination reactions represent a sophisticated network of enzymatic processes that contribute significantly to alpha-ketoglutarate synthesis while simultaneously facilitating amino acid interconversion. Alanine aminotransferase constitutes a major contributor to alpha-ketoglutarate production through its ability to transfer amino groups from glutamate to pyruvate, generating alpha-ketoglutarate and alanine. Quantitative studies using isolated rat liver mitochondria have demonstrated that alanine aminotransferase can account for forty-one to seventy-four percent of glutamate utilization under state 4 respiratory conditions and seven to thirty-one percent under state 3 conditions.

    The contribution of alanine aminotransferase to total mitochondrial alpha-ketoglutarate production has been calculated to reach thirty percent under state 4 conditions and five percent under state 3 conditions at physiological concentrations of precursors. This pathway constitutes seventy-seven to ninety-seven percent of the net production of tricarboxylic acid cycle intermediates from glutamate in liver mitochondria, highlighting its quantitative importance in cellular metabolism. The enzyme activity is influenced by pyruvate concentrations ranging from one-tenth to ten millimolar, with optimal activity observed at physiological pyruvate levels.

    Aspartate aminotransferase represents another crucial transamination enzyme that catalyzes bidirectional amino group transfer between glutamate and oxaloacetate or between aspartate and alpha-ketoglutarate. This enzyme exhibits the capacity for isotope exchange reactions, facilitating equilibrium between amino acids and their corresponding keto acids even in the absence of complete transamination. The enzyme demonstrates specificity for both substrate pairs, enabling efficient interconversion between aspartate, glutamate, oxaloacetate, and alpha-ketoglutarate depending on cellular metabolic demands and substrate availability.

    Additional aminotransferases contribute to alpha-ketoglutarate synthesis through specialized transamination reactions involving various amino acid substrates. These include enzymes mediating the transfer of amino groups from histidine, proline, arginine, and other amino acids to alpha-ketoglutarate, effectively utilizing the compound as both a product and a substrate in amino acid metabolism. The integration of these transamination pathways with glutamate dehydrogenase activity creates a metabolic network that can efficiently respond to changing amino acid concentrations and cellular nitrogen balance requirements.

    Non-Canonical Biosynthetic Routes in Prokaryotic Systems

    Prokaryotic organisms have evolved diverse and sophisticated mechanisms for alpha-ketoglutarate synthesis that extend beyond the conventional tricarboxylic acid cycle pathways. The reductive carboxylation of succinate represents a particularly notable non-canonical route first characterized in the anaerobic bacterium Bacteroides ruminicola. This pathway enables the organism to synthesize alpha-ketoglutarate through a reversal of normal tricarboxylic acid cycle flow, utilizing succinate as a precursor in a reductive carboxylation reaction. Experimental evidence using carbon-14 labeled succinate demonstrated that radioactivity becomes incorporated primarily into the glutamic acid family of amino acids, including glutamate, proline, and arginine, confirming succinate as an intermediate in alpha-ketoglutarate synthesis.

    The reductive tricarboxylic acid cycle pathway requires specific cofactors and enzymatic conditions that differ from those supporting oxidative metabolism. Cell-free extracts from Bacteroides ruminicola demonstrate the ability to incorporate carbon-14 from labeled succinate into amino acids, with the majority of radioactivity found in glutamate. The cofactor requirements for this process appear similar to those documented in photosynthetic bacteria, suggesting evolutionary conservation of reductive carboxylation mechanisms across diverse prokaryotic lineages. This pathway represents the primary or exclusive mechanism for alpha-ketoglutarate synthesis in organisms lacking functional isocitrate dehydrogenase or operating under anaerobic conditions where conventional oxidative pathways are impaired.

    Succinate semialdehyde metabolism provides another alternative biosynthetic route for alpha-ketoglutarate production in specific prokaryotic systems. This pathway involves the oxidation of succinate to succinate semialdehyde through the action of succinate semialdehyde dehydrogenase, followed by carbon dioxide incorporation catalyzed by alpha-ketoglutarate decarboxylase. The gamma-aminobutyrate transaminase enzyme contributes to this pathway by catalyzing the formation of succinate semialdehyde from gamma-aminobutyrate, further promoting alpha-ketoglutarate formation. Manganese supplementation has been demonstrated to stimulate alpha-ketoglutarate production through this pathway when glycerol serves as the sole carbon source.

    Galacturonic acid metabolism represents a specialized pathway utilized by soil microorganisms such as Agrobacterium tumefaciens and Pseudomonas acidovorans for alpha-ketoglutarate synthesis. This pathway begins with the oxidation of galacturonic acid, the primary constituent of plant cell wall pectin, to meso-galactarate through galacturonate dehydrogenase activity. Subsequent dehydration mediated by galactarate dehydratase produces 3-deoxy-2-keto-l-threo-hexarate, which undergoes decarboxylation by 5-dehydro-4-deoxy-glucarate dehydratase to yield alpha-ketoglutarate semialdehyde. The final oxidation step is catalyzed by 2,5-dioxovalerate dehydrogenase, converting the semialdehyde to alpha-ketoglutarate. This pathway enables microorganisms to utilize plant-derived carbon sources for alpha-ketoglutarate synthesis, demonstrating the metabolic versatility of prokaryotic systems.

    Stoichiometric Balance in Cellular Alpha-Ketoglutarate Homeostasis

    The maintenance of cellular alpha-ketoglutarate homeostasis requires precise stoichiometric balance between synthesis, consumption, and compartmental distribution. Anaplerotic reactions play a fundamental role in compensating for alpha-ketoglutarate losses that occur through various metabolic processes, including amino acid synthesis, neurotransmitter production, and cellular export. The loss of alpha-ketoglutarate occurs primarily through its conversion to amino acid derivatives such as glutamate and gamma-aminobutyric acid in neurons, and through glutamine export from glial cells. These processes necessitate continuous replenishment through both oxidative and reductive pathways to maintain steady-state concentrations.

    Carboxylating enzymes contribute significantly to anaplerotic alpha-ketoglutarate formation, with four primary enzymes identified in brain tissue: malic enzyme, phosphoenolpyruvate carboxykinase, propionyl-coenzyme A carboxylase, and pyruvate carboxylase. Pyruvate carboxylase represents the predominant anaplerotic enzyme in glial cells, operating at rates that can reach forty to sixty percent of tricarboxylic acid cycle flux. Recent evidence has demonstrated that neuronal pyruvate carboxylation can operate at approximately thirty percent of tricarboxylic acid cycle rate, indicating that neurons possess significant capacity for independent alpha-ketoglutarate synthesis. This finding represents a major revision of previous models that assumed complete dependence of neurons on glial glutamine for maintaining neurotransmitter pools.

    The stoichiometric relationships governing alpha-ketoglutarate metabolism involve complex interactions between oxidative and reductive pathways. Under hypoxic conditions, reductive carboxylation of alpha-ketoglutarate becomes a major pathway for citrate synthesis, with glutamine-derived alpha-ketoglutarate serving as the primary substrate. This process is mediated by nicotinamide adenine dinucleotide phosphate-dependent isocitrate dehydrogenase 2, which catalyzes the reductive carboxylation of alpha-ketoglutarate to form isocitrate. The isocitrate can subsequently be isomerized to citrate, providing an alternative source of this essential metabolite when glucose-dependent citrate production is compromised.

    PathwayPrimary EnzymeCofactor RequirementsCellular CompartmentRelative Contribution (%)
    Tricarboxylic Acid CycleIsocitrate Dehydrogenase 3Nicotinamide Adenine Dinucleotide, Manganese/MagnesiumMitochondrial Matrix70-80
    GlutaminolysisGlutamate DehydrogenaseNicotinamide Adenine DinucleotideMitochondrial Matrix15-25
    Alanine TransaminationAlanine AminotransferasePyridoxal PhosphateMitochondrial Matrix5-15
    Reductive CarboxylationIsocitrate Dehydrogenase 2Nicotinamide Adenine Dinucleotide PhosphateMitochondrial MatrixVariable (0-50 in hypoxia)

    The regulation of alpha-ketoglutarate homeostasis involves feedback mechanisms that respond to cellular energy status and metabolic demands. The alpha-ketoglutarate dehydrogenase complex serves as a critical control point, with its activity influenced by the availability of cofactors and the accumulation of products. Under oxidative stress conditions, the lipoic acid component of this enzyme complex becomes compromised, leading to reduced activity and subsequent alpha-ketoglutarate accumulation. This mechanism provides a metabolic adaptation that redirects alpha-ketoglutarate toward protective pathways while maintaining essential biosynthetic functions.

    Anaplerotic Functions in Tricarboxylic Acid Cycle Flux

    Alpha-ketoglutarate plays a fundamental anaplerotic role in maintaining tricarboxylic acid cycle homeostasis by replenishing intermediates that are continuously withdrawn for biosynthetic purposes [3] [5]. Anaplerosis, derived from the Greek meaning "to fill up," represents the critical process of restoring tricarboxylic acid cycle intermediates that have been diverted to support macromolecule synthesis [5] [6].

    The primary anaplerotic mechanisms that generate alpha-ketoglutarate include glutaminolysis, where glutamine is converted to glutamate and subsequently to alpha-ketoglutarate through the action of glutamate dehydrogenase or transaminases [3] [1]. This pathway becomes particularly important when alpha-ketoglutarate levels drop due to citrate export from mitochondria for de novo lipid synthesis [3]. Under conditions of impaired electron transport chain function, cells can maintain tricarboxylic acid cycle intermediate levels through glutamine-dependent reductive carboxylation, where the cycle partially reverses to generate citrate from glutamine-derived alpha-ketoglutarate via nicotinamide adenine dinucleotide phosphate-dependent isocitrate dehydrogenase and aconitase [3].

    The anaplerotic capacity of alpha-ketoglutarate is regulated by multiple factors including substrate availability, cellular energy status, and redox conditions [7] [8]. In brain tissue, anaplerotic pyruvate carboxylation can operate at up to thirty percent of the tricarboxylic acid cycle rate in neurons and forty to sixty percent in glial cells, demonstrating the substantial contribution of anaplerotic flux to metabolic homeostasis [6] [9]. The balance between anaplerotic and cataplerotic fluxes is essential for maintaining steady-state concentrations of tricarboxylic acid cycle intermediates while supporting both energy production and biosynthetic demands [5] [7].

    Nicotinamide Adenine Dinucleotide Reduced/Guanosine Triphosphate Generation Through Oxidative Decarboxylation

    The oxidative decarboxylation of alpha-ketoglutarate represents a critical control point in cellular energy metabolism, catalyzed by the alpha-ketoglutarate dehydrogenase complex, a multienzyme assembly consisting of three distinct subunits [10] [11]. The E1 subunit (alpha-ketoglutarate decarboxylase) initiates the reaction by binding alpha-ketoglutarate and facilitating its decarboxylation with thiamine pyrophosphate as a cofactor [11]. The acyl group is subsequently transferred to the E2 subunit (dihydrolipoamide acyltransferase), which catalyzes the formation of succinyl-coenzyme A through a series of reactions involving lipoic acid and coenzyme A [11].

    The E3 subunit (dihydrolipoamide dehydrogenase) completes the catalytic cycle by regenerating the oxidized form of the lipoic acid cofactor while reducing nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide reduced [10] [11]. This reaction produces one molecule of nicotinamide adenine dinucleotide reduced per molecule of alpha-ketoglutarate oxidized, contributing significantly to the reduced coenzyme pool that drives adenosine triphosphate synthesis through oxidative phosphorylation [12] [10].

    The subsequent conversion of succinyl-coenzyme A to succinate by succinate-coenzyme A synthetase generates one molecule of guanosine triphosphate (readily convertible to adenosine triphosphate), representing the only substrate-level phosphorylation step in the tricarboxylic acid cycle [12]. The overall stoichiometry of alpha-ketoglutarate oxidation yields three nicotinamide adenine dinucleotide reduced molecules, one flavin adenine dinucleotide reduced molecule, and one guanosine triphosphate per complete cycle turn, making this pathway essential for cellular energy homeostasis [12] [4].

    The regulation of alpha-ketoglutarate dehydrogenase activity is subject to multiple allosteric controls, including inhibition by nicotinamide adenine dinucleotide reduced, adenosine triphosphate, and succinyl-coenzyme A, while being activated by calcium ions, adenosine diphosphate, and adenosine monophosphate [3] [10]. This regulatory network ensures that alpha-ketoglutarate oxidation responds appropriately to cellular energy demands and redox status [3] [11].

    Epigenetic Regulation Mechanisms

    Substrate for Ten-Eleven Translocation Dioxygenases

    Alpha-ketoglutarate serves as an essential cofactor for the Ten-Eleven Translocation family of dioxygenases, which catalyze the active demethylation of deoxyribonucleic acid through the hydroxylation of 5-methylcytosine to 5-hydroxymethylcytosine [13] [14] [15]. These iron(II) and alpha-ketoglutarate-dependent enzymes require molecular oxygen and ascorbate as additional cofactors to facilitate the oxidative reaction [16] [14] [15].

    The catalytic mechanism involves the binding of alpha-ketoglutarate and 5-methylcytosine to the enzyme active site, where iron(II) activates molecular oxygen to form a high-valent iron-oxo intermediate [16] [17]. One oxygen atom is incorporated into the methyl group of 5-methylcytosine, forming 5-hydroxymethylcytosine, while the other oxygen atom attacks alpha-ketoglutarate, resulting in its oxidative decarboxylation to succinate and carbon dioxide [16] [15] [17]. This coupled reaction ensures that Ten-Eleven Translocation enzyme activity is directly dependent on alpha-ketoglutarate availability [18] [19].

    The regulation of Ten-Eleven Translocation dioxygenase activity by alpha-ketoglutarate levels provides a direct link between cellular metabolism and epigenetic modifications [18] [19]. Studies demonstrate that alpha-ketoglutarate supplementation can enhance Ten-Eleven Translocation enzyme activity, leading to genome-wide increases in 5-hydroxymethylcytosine levels and corresponding decreases in deoxyribonucleic acid methylation at embryonic stem cell super-enhancers of pluripotency-related genes [19] [20]. This metabolic regulation of epigenetic modifications has profound implications for cellular reprogramming, development, and disease [13] [14] [18].

    Modulation of Histone Demethylase Activity

    Alpha-ketoglutarate functions as a required cofactor for the Jumonji C domain-containing histone demethylases, a large family of chromatin-modifying enzymes that regulate gene expression through the removal of methyl groups from histone lysine residues [13] [21] [22]. These enzymes employ the same iron(II) and alpha-ketoglutarate-dependent mechanism as Ten-Eleven Translocation dioxygenases, coupling histone demethylation with the oxidative decarboxylation of alpha-ketoglutarate [16] [21] [17].

    The catalytic process involves the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the methylated lysine residue, followed by hydroxylation and subsequent elimination of formaldehyde to yield the demethylated histone [17]. Simultaneously, alpha-ketoglutarate undergoes oxidative decarboxylation to produce succinate and carbon dioxide [16] [22] [17]. This mechanism ensures that histone demethylase activity is directly proportional to alpha-ketoglutarate concentration and can be modulated by metabolic changes that affect alpha-ketoglutarate availability [21] [22].

    Kinetic analyses reveal that histone demethylases exhibit substrate inhibition at high alpha-ketoglutarate concentrations, with optimal activity occurring at alpha-ketoglutarate levels similar to those found in cancer cells [22] [23]. This suggests that these enzymes can function as metabolic sensors, with their activity reflecting the cellular metabolic state [22]. Furthermore, the competition between alpha-ketoglutarate and metabolic inhibitors such as fumarate and succinate provides an additional layer of metabolic regulation over histone modifications [21].

    Recent studies have identified a novel regulatory mechanism whereby nuclear-localized alpha-ketoglutarate dehydrogenase can directly modulate histone demethylase activity by controlling local alpha-ketoglutarate availability [24] [25]. This enzyme enters the nucleus where it interacts with various Jumonji C domain histone demethylases and catalyzes alpha-ketoglutarate decarboxylation, thereby limiting substrate availability and inhibiting histone demethylation [24] [25]. This discovery reveals how metabolic enzymes can directly regulate epigenetic modifications through compartmentalized control of cofactor availability [24].

    Nitrogen Scavenging and Amino Acid Biosynthesis

    Alpha-ketoglutarate functions as a central nitrogen acceptor in cellular metabolism, serving as the primary recipient of ammonium ions to form glutamate through the reversible reaction catalyzed by glutamate dehydrogenase [26] [27] [28]. This process represents the initial step in nitrogen assimilation, transforming potentially toxic ammonium into the first amino acid, glutamate [26] [28] [29].

    The nitrogen scavenging mechanism operates through the reductive amination of alpha-ketoglutarate, where ammonium ions are incorporated using nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron donors [27] [30] [29]. Glutamate dehydrogenase catalyzes this reversible reaction, with the direction determined by substrate concentrations and cellular energy status [1] [27]. Under conditions of nitrogen abundance, the enzyme favors glutamate formation, while under nitrogen limitation or high energy demands, the reverse reaction predominates, releasing ammonium for disposal through the urea cycle [26] [29].

    Glutamate subsequently serves as the amino group donor for the synthesis of most other amino acids through transamination reactions [27] [30] [29]. These reactions, catalyzed by specific transaminases, transfer the amino group from glutamate to various alpha-keto acids, forming corresponding amino acids while regenerating alpha-ketoglutarate [30] [29]. This cyclical process allows alpha-ketoglutarate to function repeatedly as a nitrogen carrier, facilitating the synthesis of aspartate, alanine, and numerous other amino acids essential for protein synthesis and cellular function [27] [30].

    The formation of glutamine from glutamate represents another critical aspect of nitrogen metabolism, catalyzed by glutamine synthetase in an adenosine triphosphate-dependent reaction that incorporates a second ammonium ion [26] [27] [28]. Glutamine serves as a nitrogen storage and transport molecule, carrying amino groups between tissues and providing a readily available nitrogen source for nucleotide and amino acid synthesis [26] [31]. The glutamine-glutamate cycle, coupled with alpha-ketoglutarate metabolism, forms a comprehensive nitrogen management system that maintains cellular nitrogen homeostasis while supporting biosynthetic demands [32] [28].

    Redox Homeostasis and Antioxidant Defense Systems

    Alpha-ketoglutarate plays a multifaceted role in cellular redox homeostasis, functioning both as a direct antioxidant and as a regulator of cellular antioxidant systems [33] [34] [35]. The compound exhibits potent hydrogen peroxide scavenging activity through a non-enzymatic oxidative decarboxylation reaction, where the ketone group at the alpha-carbon directly reacts with hydrogen peroxide to form succinate, water, and carbon dioxide [33] [35] [36].

    This direct antioxidant mechanism provides rapid neutralization of hydrogen peroxide, one of the most prevalent and potentially damaging reactive oxygen species in cells [33] [35]. Studies demonstrate that alpha-ketoglutarate can effectively protect against hydrogen peroxide-induced cellular damage in various experimental systems, including liver and intestinal tissues, and can cross the blood-brain barrier to provide neuroprotective effects [33] [35]. The stoichiometric conversion of hydrogen peroxide to harmless products makes alpha-ketoglutarate particularly effective in environments with high oxidative stress [33] [36].

    Alpha-ketoglutarate also supports glutathione synthesis by serving as a precursor for glutamate, which is the rate-limiting substrate for glutathione production [37] [38]. Red blood cell studies reveal that alpha-ketoglutarate can traverse cellular membranes and be converted to glutamate more efficiently than glutamine, thereby supporting glutathione synthesis under conditions where glutamate availability is restricted [37] [38]. This function is particularly important in tissues with limited glutamate transport capacity, where alpha-ketoglutarate can serve as an alternative glutamate source for maintaining antioxidant defenses [37].

    The alpha-ketoglutarate dehydrogenase complex presents a paradoxical relationship with redox homeostasis, functioning both as a target of oxidative stress and as a generator of reactive oxygen species [39] [40] [41]. Under normal physiological conditions, this enzyme complex produces hydrogen peroxide and superoxide as byproducts of its catalytic activity, with the rate of reactive oxygen species generation determined by the nicotinamide adenine dinucleotide reduced to nicotinamide adenine dinucleotide oxidized ratio [40] [41] [42]. When electron transport chain function is impaired, leading to elevated nicotinamide adenine dinucleotide reduced levels, the alpha-ketoglutarate dehydrogenase complex becomes a significant source of mitochondrial reactive oxygen species production [40] [41].

    This dual role in redox regulation is modulated by the redox status of the lipoic acid cofactor within the enzyme complex [43] [44]. Under oxidative stress conditions, the lipoic acid residues become oxidized, reducing enzyme activity and limiting further reactive oxygen species production [43] [44]. Conversely, reducing agents can restore enzyme activity, demonstrating the complex's function as both a redox sensor and effector [43]. The balance between alpha-ketoglutarate's antioxidant properties and its potential for reactive oxygen species generation through enzymatic metabolism represents a sophisticated regulatory mechanism that allows cells to modulate their redox status in response to metabolic and environmental conditions [34] [43] [36].

    Physiological FunctionMechanismKey EnzymesProductsRegulation
    Tricarboxylic Acid Cycle FluxOxidative decarboxylationAlpha-ketoglutarate dehydrogenase complexSuccinyl-CoA, NADH, CO₂NADH⁻, Ca²⁺⁺, ATP⁻
    Anaplerotic ReplenishmentGlutaminolysis, transaminationGlutaminase, transaminasesAlpha-ketoglutarate formationSubstrate availability, energy status
    DNA DemethylationIron-dependent hydroxylationTET1, TET2, TET3 dioxygenases5-hydroxymethylcytosine, succinateAlpha-ketoglutarate levels, Fe²⁺, O₂
    Histone DemethylationCoupled oxidative reactionsJmjC domain demethylasesDemethylated histones, succinateAlpha-ketoglutarate concentration, metabolic inhibitors
    Nitrogen AssimilationReductive aminationGlutamate dehydrogenaseGlutamate, NADH consumptionNH₄⁺ levels, NAD⁺/NADH ratio
    Glutathione SupportGlutamate precursor functionGlutamate-cysteine ligase pathwayEnhanced GSH synthesisCysteine availability, oxidative stress
    Hydrogen Peroxide ScavengingNon-enzymatic decarboxylationDirect chemical reactionSuccinate, H₂O, CO₂H₂O₂ concentration, pH
    Reactive Oxygen Species GenerationEnzymatic side reactionsAlpha-ketoglutarate dehydrogenaseH₂O₂, superoxide productionNADH/NAD⁺ ratio, lipoic acid status

    XLogP3

    0.4

    Other CAS

    64-15-3

    Wikipedia

    2-oxoglutarate(2-)
    Alpha-ketoglutarate

    Dates

    Last modified: 02-18-2024
    Yadav et al. Cyanide as a Primordial Reductant enables a Protometabolic Reductive Glyoxylate Pathway. Nature Chemistry, DOI: 10.1038/s41557-021-00878-w, published online 3 February 2022

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